Hemoglobin Bab-Saadoun is a rare variant of human hemoglobin characterized by a specific mutation in the beta globin chain. It was first identified in a young Arabian boy from Tunisia, where it was noted that neither parent possessed this variant, indicating a spontaneous mutation. The defining feature of Hemoglobin Bab-Saadoun is a substitution at position 48 of the beta chain, where leucine is replaced by proline (designated as β248(CD7)Leu→Pro). This mutation occurs in the interhelical CD segment of the protein structure, which is crucial for maintaining the stability of the hemoglobin molecule. Studies suggest that this variant does not lead to hemolytic anemia, despite its instability under certain conditions such as heat and isopropanol .
Hemoglobin Bab-Saadoun is classified under abnormal hemoglobin variants. It falls within the broader category of hemoglobinopathies, which are disorders caused by mutations in the globin chains of hemoglobin. The classification can be detailed as follows:
The synthesis of Hemoglobin Bab-Saadoun involves genetic expression regulated by the beta globin gene. The specific mutation arises from an A to T transversion at the sixth codon of the beta globin gene, leading to the substitution of leucine with proline at the specified position .
Hemoglobin Bab-Saadoun retains a tetrameric structure typical of human hemoglobins, consisting of two alpha and two beta chains. The structural alteration due to the leucine-to-proline substitution affects the protein's conformational stability.
The mechanism by which Hemoglobin Bab-Saadoun functions parallels that of normal hemoglobins but is modified by its structural instability.
Research indicates that while Hemoglobin Bab-Saadoun can perform basic functions of oxygen transport, its efficiency may be compromised compared to standard variants due to instability .
Hemoglobin Bab-Saadoun primarily serves as a subject of scientific research rather than having direct clinical applications. Its study contributes to understanding hemoglobinopathies and genetic mutations affecting hemoglobin synthesis.
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: